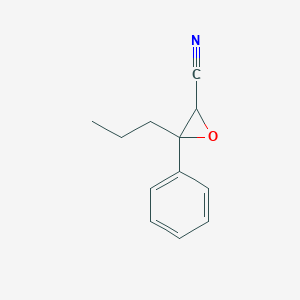

3-Phenyl-3-propyloxirane-2-carbonitrile

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-phenyl-3-propyloxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |

InChI Key |

OKGDMFPQEDSHQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(O1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Substituted Alkenes

A principal route to synthesize the oxirane ring is via epoxidation of an alkene precursor bearing the phenyl and propyl groups. The alkene can be a 3-phenyl-1-propene derivative with a nitrile substituent at the appropriate position. Epoxidation methods include:

Peracid Epoxidation: Using peracids such as m-chloroperbenzoic acid (m-CPBA) in inert solvents (e.g., dichloromethane, chloroform) at temperatures ranging from 0°C to room temperature. This method is highly selective for epoxidizing carbon-carbon double bonds and is widely used for substituted alkenes.

Hydrogen Peroxide with Boron Catalysts: Oxiranes can be formed by reacting alkenes with hydrogen peroxide in the presence of boron compounds (boric acid, boron trifluoride etherate) as catalysts. This method is effective for ring formation and can be conducted in non-aqueous solvents such as triisooctyl phosphate to improve selectivity and yield.

Nitrile Group Incorporation

The nitrile group at the 2-position of the oxirane ring can be introduced by:

Starting from a nitrile-substituted alkene: The precursor alkene already contains the nitrile group, which remains intact during the epoxidation step.

Post-epoxidation functionalization: In some cases, the nitrile group can be introduced by nucleophilic substitution or cyanide addition to an intermediate epoxide or related compound, although this is less common due to possible side reactions.

Detailed Example of Preparation via Epoxidation

Epoxidation Using m-Chloroperbenzoic Acid (m-CPBA)

- Starting Material: 3-Phenyl-3-propenenitrile (an alkene with a nitrile substituent)

- Reagents: m-CPBA (1.1 equivalents), dichloromethane as solvent

- Conditions: 0°C to room temperature, stirring for 2–4 hours

- Work-up: The reaction mixture is washed with sodium bicarbonate solution to remove excess acid, dried over magnesium sulfate, and the product purified by column chromatography.

- Outcome: Formation of 3-Phenyl-3-propyloxirane-2-carbonitrile as a colorless oil with good yield and stereoselectivity.

Epoxidation Using Hydrogen Peroxide and Boron Catalysts

- Starting Material: 3-Phenyl-3-propenenitrile or related alkene

- Reagents: Hydrogen peroxide (10–12% solution in triisooctyl phosphate), boron trifluoride diethyl etherate (catalyst)

- Conditions: Addition of alkene to the peroxide and catalyst mixture at 20–40°C with stirring, reaction time 3–4 hours

- Work-up: Extraction with water or organic solvents, removal of catalyst residues, and purification by distillation or chromatography

- Outcome: Efficient ring closure to epoxide with retention of nitrile group, high purity product obtained.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Peracid Epoxidation (m-CPBA) | m-Chloroperbenzoic acid | Dichloromethane | 0°C to 25°C | 70–85 | High selectivity, mild conditions |

| Hydrogen Peroxide with Boron Catalyst | H2O2, Boron trifluoride etherate | Triisooctyl phosphate | 20°C to 40°C | 65–80 | Requires careful temperature control, scalable |

| Nucleophilic Cyanide Addition (less common) | Cyanide salts | Polar aprotic solvents | Variable | Moderate | Risk of side reactions, less selective |

Research Findings and Observations

The use of boron compounds as catalysts in hydrogen peroxide epoxidation enhances reaction rates and selectivity, providing a practical method for oxirane ring formation with nitrile substituents.

Peracid epoxidation remains a standard and reliable method for preparing substituted oxiranes, including nitrile-containing derivatives, due to its straightforward procedure and high stereochemical control.

The nitrile group is stable under the epoxidation conditions described, allowing direct epoxidation of nitrile-substituted alkenes without protective group strategies.

Epoxide ring opening or further functionalization is possible but must be carefully controlled to avoid degradation of the nitrile group or rearrangement of the oxirane ring.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Sodium azide in dimethyl sulfoxide at 60°C.

Major Products

Oxidation: Phenylpropanoic acid derivatives.

Reduction: Phenylpropylamine derivatives.

Substitution: Azido-phenylpropane derivatives.

Scientific Research Applications

3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Reactivity and Stability

- Ring Strain : The three-membered oxirane ring in the target compound exhibits greater angle strain compared to six-membered oxane derivatives like 3-(3-Fluoro-2-hydroxypropyl)oxane-3-carbonitrile. This strain increases electrophilicity, making the compound prone to nucleophilic attack (e.g., by water, amines, or alcohols) .

- Substituent Effects : The phenyl group in 3-Phenyl-3-propyloxirane-2-carbonitrile sterically hinders ring-opening reactions compared to simpler epoxides (e.g., cyclohexene oxide). However, the electron-withdrawing carbonitrile group enhances electrophilicity at the adjacent carbon, directing regioselective ring-opening.

- Hydrogen Bonding : The fluorohydroxypropyl group in 3-(3-Fluoro-2-hydroxypropyl)oxane-3-carbonitrile introduces hydrogen-bonding capability, increasing solubility in polar solvents—a property absent in the target compound .

Conformational Analysis

Cremer-Pople puckering coordinates highlight differences in ring planarity. For the oxirane ring, minimal puckering is observed due to geometric constraints, whereas six-membered oxane derivatives exhibit flexible puckering modes (e.g., chair, boat) that stabilize the structure .

Research Findings and Data Gaps

While computational methods like density functional theory (DFT) (e.g., Colle-Salvetti correlation-energy models ) could predict electronic properties, experimental data on melting points, boiling points, and solubility for 3-Phenyl-3-propyloxirane-2-carbonitrile are notably absent. Structural validation via X-ray crystallography (using SHELX software ) is critical for confirming stereochemistry and substituent orientation.

Biological Activity

3-Phenyl-3-propyloxirane-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Phenyl-3-propyloxirane-2-carbonitrile is characterized by its oxirane (epoxide) structure, which contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is C12H13NO, and it features a phenyl group and a carbonitrile functional group that may influence its biological properties.

Anticancer Properties

Recent studies have indicated that 3-Phenyl-3-propyloxirane-2-carbonitrile exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells, with mechanisms involving the activation of caspases and the modulation of apoptotic pathways.

Table 1: Anticancer Activity of 3-Phenyl-3-propyloxirane-2-carbonitrile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of 3-Phenyl-3-propyloxirane-2-carbonitrile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | >64 µg/mL | No significant activity |

The biological activity of 3-Phenyl-3-propyloxirane-2-carbonitrile can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis in cells.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Membrane Disruption : The antimicrobial effects are likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

A notable case study involved the administration of 3-Phenyl-3-propyloxirane-2-carbonitrile in a murine model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Study Summary

- Objective : Evaluate the efficacy of 3-Phenyl-3-propyloxirane-2-carbonitrile in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor volume was observed, alongside improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.